![molecular formula C12H19NO3 B3152388 2,6-Dimethoxy-4-[(propylamino)methyl]phenol CAS No. 735240-64-9](/img/structure/B3152388.png)

2,6-Dimethoxy-4-[(propylamino)methyl]phenol

Overview

Description

Scientific Research Applications

Antimicrobial Activity

Phenolic compounds like 2,6-Dimethoxy-4-[(propylamino)methyl]phenol often exhibit antimicrobial properties. For example, the study by Ogata et al. (2005) found that dipropofol, a dimer of 2,6-diisopropylphenol, showed strong antibacterial activity against strains such as MRSA and VRE. This suggests the potential of this compound derivatives in antimicrobial applications (Ogata et al., 2005).

Enzymatic Modification for Antioxidant Production

The enzymatic modification of phenolic compounds like 2,6-dimethoxyphenol can lead to the synthesis of compounds with enhanced antioxidant capacity. Adelakun et al. (2012) demonstrated that the laccase-catalyzed oxidation of 2,6-dimethoxyphenol resulted in the formation of a dimer with significantly higher antioxidant capacity than the original compound (Adelakun et al., 2012).

Allosteric Modifiers of Hemoglobin

Compounds structurally related to this compound have been studied for their ability to modify hemoglobin's oxygen affinity. A study by Randad et al. (1991) explored various derivatives as potential allosteric effectors of hemoglobin. These compounds could have applications in medical areas such as ischemia, stroke, and blood storage (Randad et al., 1991).

Phenol Methylation for Industrial Applications

Phenol methylation processes, involving compounds like 2,6-dimethoxyphenol, are important for the plastics industry. Żukowski et al. (2014) studied the methylation of phenol to produce 2,6-dimethylphenol using a fluidized bed of iron-chromium mixed oxide catalyst. This research highlights the relevance of phenol derivatives in industrial applications (Żukowski et al., 2014).

Anti-inflammatory Activity in Cellular Models

Compounds related to this compound have shown anti-inflammatory activity in cellular models. A study by Matsui et al. (2007) on phenylpropanoids and phytoquinoids from Illicium species, which include structurally similar compounds, revealed significant inhibition of histamine release and TNF-alpha levels in rat basophilic leukemia cells (Matsui et al., 2007).

Properties

IUPAC Name |

2,6-dimethoxy-4-(propylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-4-5-13-8-9-6-10(15-2)12(14)11(7-9)16-3/h6-7,13-14H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKYMIRDLVCNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

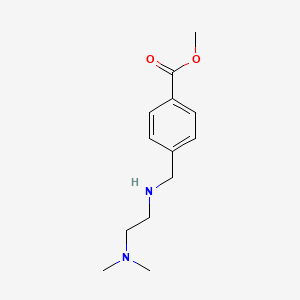

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

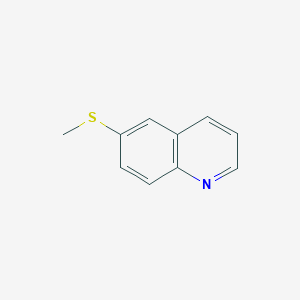

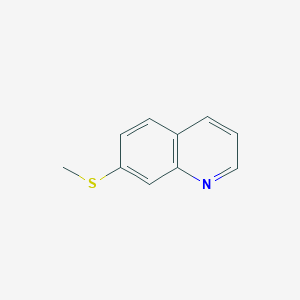

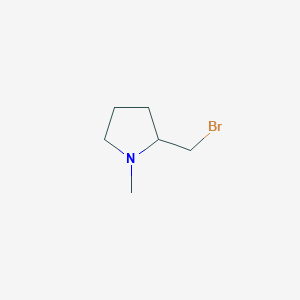

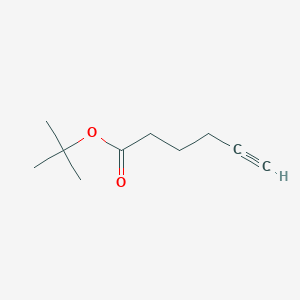

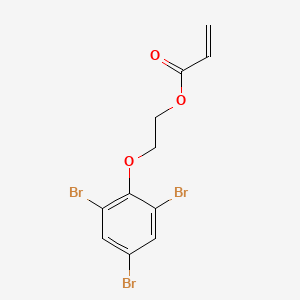

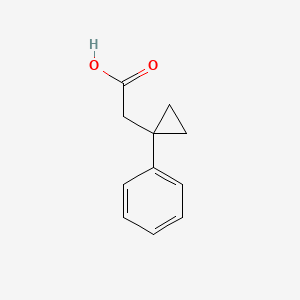

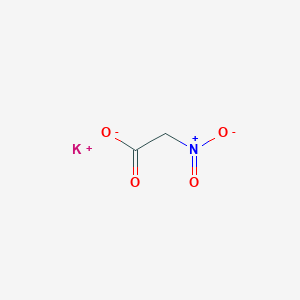

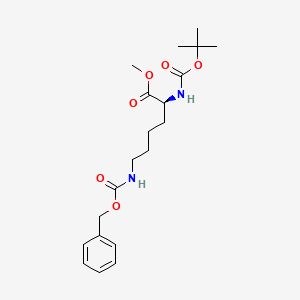

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)